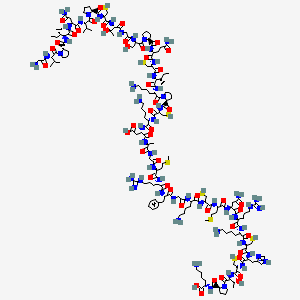![molecular formula C10H12N4O3 B13743422 2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
2',3'-Dideoxyinosine-[2',3'-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxyinosine-[2’,3’-3H] is a synthetic nucleoside analogue, which is a modified form of inosine where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms. This compound is often used in scientific research, particularly in the study of nucleoside analogues and their effects on biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyinosine-[2’,3’-3H] typically involves the tritiation of 2’,3’-Dideoxyinosine. The process includes the replacement of hydrogen atoms with tritium, a radioactive isotope of hydrogen. The reaction conditions often require the use of a tritiation catalyst and a controlled environment to ensure the incorporation of tritium into the molecule .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyinosine-[2’,3’-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production is carried out under strict regulatory guidelines to prevent contamination and ensure the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxyinosine-[2’,3’-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues .
Aplicaciones Científicas De Investigación
2’,3’-Dideoxyinosine-[2’,3’-3H] has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on nucleic acid metabolism and the effects of nucleoside analogues on cellular processes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxyinosine-[2’,3’-3H] involves its incorporation into nucleic acids, where it acts as a chain terminator. By replacing the hydroxyl groups with hydrogen atoms, the compound prevents the formation of phosphodiester linkages necessary for the elongation of nucleic acid chains. This inhibition of nucleic acid synthesis can disrupt viral replication and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar properties but different base structure.
2’,3’-Dideoxycytidine: A nucleoside analogue used in antiviral research.
Didanosine: A well-known nucleoside reverse transcriptase inhibitor used in the treatment of HIV
Uniqueness
2’,3’-Dideoxyinosine-[2’,3’-3H] is unique due to its specific modifications and the incorporation of tritium, which allows for radioactive tracing in biochemical studies. This makes it particularly valuable in research applications where tracking the incorporation and metabolism of nucleoside analogues is essential .
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+ |
Clave InChI |
BXZVVICBKDXVGW-WPZAPVFUSA-N |
SMILES isomérico |
[3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)



